L-Lysine monohydrate
Overview
Description
L-Lysine is an essential proteinogenic alpha amino acid used in various applications such as a non-animal sourced supplement in cell culture media . It acts as a substrate of enzymes like L-lysine oxidase and is a component of poly-lysine polymers . It is also involved in the studies of glycation mechanism .
Synthesis Analysis
L-Lysine monohydrate can be produced via sugar fermentation by modified microorganisms . A study shows the production process of L-lysine from fermentation of sugarcane molasses using a strain of Corynebacterium glutamicum .Molecular Structure Analysis
The molecular formula of L-Lysine monohydrate is C6H14N2O2·H2O . Its molecular weight is 164.20 . L-Lysine contains a basic side chain and is hydrophilic in nature .Chemical Reactions Analysis
L-Lysine reacts with high specificity and yield toward ethylacetimidate in a nucleophilic substitution reaction . It also reacts reversibly with methylmaleic anhydride (also called citraconic anhydride) in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
L-Lysine is amphipathic in nature, having a protonated alkyl amino group and is fully protonated at physiological pH . It mainly participates in electrostatic interactions in proteins .Scientific Research Applications
Pertraction using Supported Liquid Membrane
- Study: Mahdavi et al. (2016) explored the pertraction of l-lysine monohydrate using a supported liquid membrane system. They found that feed concentration, carrier concentration, initial feed pH, and stripper concentration significantly affect pertraction efficiency (Mahdavi et al., 2016).
Solid-State Hydration Behavior
- Study: Williams et al. (2016) investigated the hydration of l-lysine, leading to the identification and characterization of new hydrate phases of l-lysine, including a hemihydrate phase and a monohydrate phase. This study enhances understanding of l-lysine's structural properties (Williams et al., 2016).
Crystal and Molecular Structures
- Study: Sukiasyan et al. (2008) focused on l-lysine dioxalate in monohydrate and anhydrous forms, providing insights into their crystal and molecular structures (Sukiasyan et al., 2008).
Poly-L-lysine Coated Surfaces for DNA Detection
- Study: Kuralay et al. (2018) developed poly-L-lysine-based electrodes for ultrasensitive DNA hybridization detection. This innovative approach has potential clinical applications (Kuralay et al., 2018).
Lysine Supplementation in Cereal Foods
- Study: Flodin (1993) reviewed the benefits and historical perspective of lysine supplementation in cereal foods, highlighting its significance in nutrition research (Flodin, 1993).
ε-Poly-l-lysine: Antimicrobial Activity
- Study: Yoshida and Nagasawa (2003) examined ε-Poly-l-lysine (ε-PL), a homo-poly-amino acid derived from l-lysine, noting its antimicrobial activity and stability under various conditions. ε-PL is produced industrially as a food additive (Yoshida & Nagasawa, 2003).
Conversion into 5-Aminovalerate for Nylon Synthesis
- Study: Park et al. (2014) demonstrated the conversion of L-lysine into 5-aminovalerate, a monomer for nylon 6,5 synthesis. This microbial process shows promise for industrial bio-nylon production (Park et al., 2014).
Polyester from L-Lysine for Biomedical Applications
- Study: Chen et al. (2014) developed lysine-derived polyesters for potential biomedical applications. These polyesters exhibit excellent cell compatibility, indicating their utility in novel material applications (Chen et al., 2014).
L-Lysine Production: Industrial Perspective
- Study: Félix et al. (2019) presented a comprehensive review of L-lysine production, focusing on strain development and fermentation technologies. This study offers valuable insights into optimizing L-lysine production for industrial purposes (Félix et al., 2019).
Lysine Catabolism in Higher Plants
- Study: Arruda et al. (2000) and Stepansky et al. (2006) explored lysine catabolism in plants, shedding light on the regulatory mechanisms and its impact on plant growth and environmental interactions (Arruda et al., 2000); (Stepansky et al., 2006).
Safety And Hazards
Future Directions
L-Lysine plays a key role in a biocatalytic–organocatalytic process reported by Kelsey N. Stewart, Emily G. Hicks, and Dylan W. Domaille at the Colorado School of Mines . They developed a process in which they combined the bacterium Gluconobacter oxidans and lysine as cocatalysts for the single-pot conversion of straight-chain aliphatic alcohols to α,β-unsaturated aldehydes .
properties
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.H2O/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H2/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRUTVAFDWTKGD-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192769 | |
Record name | Lysine monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Lysine monohydrate | |
CAS RN |
39665-12-8, 199926-21-1 | |
Record name | L-Lysine, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39665-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Lysine, hydrate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199926-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lysine monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039665128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lysine monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Lysine, hydrate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.920 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LYSINE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7625B974U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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